molecular formula C10H11NO2 B1334794 4-Methoxyphenethyl isocyanate CAS No. 52634-59-0

4-Methoxyphenethyl isocyanate

Cat. No. B1334794
CAS RN: 52634-59-0
M. Wt: 177.2 g/mol
InChI Key: ALSQLYQJAFUYNR-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl isocyanate is a chemical compound that is related to various research areas, including polymer chemistry, organic synthesis, and analytical chemistry. It is structurally characterized by the presence of a methoxy group attached to a phenethyl backbone, which is further linked to an isocyanate group. This functional group arrangement allows for a variety of chemical reactions and applications.

Synthesis Analysis

The synthesis of compounds related to 4-methoxyphenethyl isocyanate involves various chemical reactions. For instance, a novel spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate has been reported, leading to the formation of polyamide with highly reactive exo-methylene groups . Additionally, the reaction of o-Methoxycarbonyl-phenyl isocyanate with aminoalkyl orthophosphoric and sulfuric acids yields tetrahydroquinazoline derivatives . Furthermore, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine has been described, showcasing the versatility of reactions involving methoxyphenethyl isocyanate derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 4-methoxyphenethyl isocyanate has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide . Similarly, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one has been elucidated, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . These studies highlight the importance of structural analysis in understanding the properties and reactivity of methoxyphenethyl isocyanate derivatives.

Chemical Reactions Analysis

4-Methoxyphenethyl isocyanate and its derivatives participate in a variety of chemical reactions. The formation of polyamides through copolymerization , the synthesis of tetrahydroquinazoline derivatives , and the preparation of triazole compounds are examples of the diverse reactivity of these molecules. Additionally, the reactions of (4-methoxyphenyl)amine with organosilicon isocyanates and phenylisocyanate to form O-silylurethanes, ureas, and formamides have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyphenethyl isocyanate derivatives are influenced by their molecular structure. The mass spectral analysis of 4-methoxy-3-methylphenethylamines, which are related to 4-methoxyphenethyl isocyanate, shows that they have mass spectra equivalent to 3,4-MDMA, with major fragment ions at m/z 58 and 135/136 . Theoretical calculations, including density functional theory (DFT), have been used to predict the molecular geometry, vibrational frequencies, and nonlinear optical properties of these compounds . These properties are crucial for understanding the behavior of methoxyphenethyl isocyanate derivatives in various applications.

Scientific Research Applications

One specific application of 4-Methoxyphenethyl isocyanate is in the preparation of 6H-indolo[2,3-b]quinolines . This compound is also used in the preparation of 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea .

  • Preparation of 6H-indolo[2,3-b]quinolines : 4-Methoxyphenethyl isocyanate is used in the synthesis of 6H-indolo[2,3-b]quinolines . These compounds are of interest in medicinal chemistry due to their biological activities .

  • Preparation of 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea : This compound is synthesized using 4-Methoxyphenethyl isocyanate . The resulting compound has potential applications in medicinal chemistry .

  • Preparation of 6H-indolo[2,3-b]quinolines : 4-Methoxyphenethyl isocyanate is used in the synthesis of 6H-indolo[2,3-b]quinolines . These compounds are of interest in medicinal chemistry due to their biological activities .

  • Preparation of 1-[2-(2-furyl)-8-methyl-9-substituted-8H-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidin-5-yl]-3-(4-methoxyphenyl)urea : This compound is synthesized using 4-Methoxyphenethyl isocyanate . The resulting compound has potential applications in medicinal chemistry .

Safety And Hazards

4-Methoxyphenethyl isocyanate is harmful if swallowed or inhaled and may cause respiratory irritation. It also causes skin and serious eye irritation .

Future Directions

While specific future directions for 4-Methoxyphenethyl isocyanate were not found, there is ongoing research into bio-based isocyanate production, which could potentially include 4-Methoxyphenethyl isocyanate .

properties

IUPAC Name

1-(2-isocyanatoethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSQLYQJAFUYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401773
Record name 4-Methoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenethyl isocyanate

CAS RN

52634-59-0
Record name 4-Methoxyphenethyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52634-59-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.53 g (30 mol) of 4-methoxy-β-phenylethylamine are added dropwise to a solution of 2.96 g (10.0 mol) of triphosgene in 30 ml of dry tetrahydrofuran and the mixture is heated at the boiling point for 2 hours. The solution is cooled to room temperature and filtered and the filtrate is concentrated in vacuo. The colorless oil which remains is purified by bulb tube distillation under a pressure of 2 mmHg at a bath temperature of 220° C. to give 1.1 g of 4-methoxy-β-phenylethyl isocyanate. 0.7 g (4.0 mmol) of 4-methoxy-β-phenylethyl isocyanate and 0.4 g (3.5 mmol) of 3-ethyl-4-methyl-2-oxo-3-pyrroline are stirred with one another and the mixture is heated at 150° C. for one hour. The cooled reaction mixture is dissolved in a minimum of ethyl acetate and purified by column chromatography over silica gel 60 with the aid of the mobile phase ethyl acetate (Rf =0.5). After the eluent has been evaporated off under reduced pressure, 0.25 g of methoxy-4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolinyl-1-carboxamido)-ethyl]-benzene is obtained, and is introduced in portions into chlorosulfonic acid cooled to 0° C. After being stirred at 0° C. for one hour, this reaction mixture is poured onto ice. The sulfonic acid chloride which has precipitated is taken up in ethyl acetate. The organic phase is dried with sodium sulfate and concentrated in vacuo to give the sulfonic acid chloride as a crude product, which is dissolved in acetone and converted into 2-methoxy-5-[2-(3-ethyl-4-methyl-2-oxo-3-pyrrolinyl-1-carboxamido)-ethyl]-benzenesulfonamide with aqueous ammonia solution. The sulfonamide has a melting point of 204°-205° C.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Galán, L Moreno, J Párraga, Á Serrano… - Bioorganic & medicinal …, 2013 - Elsevier
… Finally, 162 mg of 7 (0.6 mmol) was subjected to similar conditions to those described in the general procedure, using 4-methoxyphenethyl isocyanate (0.3 mL, 1.7 mmol), to obtain 136 …
Number of citations: 56 www.sciencedirect.com

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